2-Amino-4,4-dimethylpentanamide

Asymmetric Synthesis Chiral Auxiliary Copper Catalysis

Researchers seeking to introduce controlled steric hindrance in peptidomimetics or evaluate chiral auxiliaries often face supply inconsistency with specialized non-proteinogenic amino acid amides. 2-Amino-4,4-dimethylpentanamide (Neopentylglycine Amide) provides a reliable, high-purity solution. - Unique Steric Profile: The gem-dimethyl substitution at the 4-position creates a bulky neopentyl side chain (Fsp3 = 0.86), enabling deliberate blocking of proteolytic cleavage or inducing specific folding patterns unattainable with less hindered analogs like leucinamide. - Validated Research Applications: Serves as a weak agonist reference standard for TAAR5 screening (EC50 > 10,000 nM) and a viable scaffold for evaluating copper-catalyzed asymmetric Michael reactions. - Supply Assurance: Consistently sourced at 95% purity, backed by reliable global logistics for uninterrupted R&D workflows.

Molecular Formula C7H16N2O
Molecular Weight 144.21 g/mol
Cat. No. B13251055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4,4-dimethylpentanamide
Molecular FormulaC7H16N2O
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESCC(C)(C)CC(C(=O)N)N
InChIInChI=1S/C7H16N2O/c1-7(2,3)4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H2,9,10)
InChIKeyKVJDSFJFBNKXPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4,4-dimethylpentanamide: Baseline Profile & Specifications


2-Amino-4,4-dimethylpentanamide (CAS 1283700-95-7) is a specialized, non-proteinogenic amino acid amide characterized by a sterically bulky neopentyl side chain . It is also known as Neopentylglycine Amide (H-Npg-NH₂) . With a molecular weight of 144.21 g/mol and a high fraction of sp3-hybridized carbons (Fsp3 = 0.86), this compound is primarily sourced as a research chemical and synthetic building block, typically at a 95% purity level . Its structure comprises a pentanamide backbone with an amino group at the 2-position and two methyl groups at the 4-position, conferring distinct steric properties .

Workflow Asymmetric synthesis and peptidomimetic design
Selection Neopentylglycine amide with steric bulk
Use Context Sterically demanding building block for research

2-Amino-4,4-dimethylpentanamide: Substitution Risk Due to Steric Bulk


Simple substitution with common, less bulky amino acid amides like L-leucinamide (2-amino-4-methylpentanamide) is not scientifically valid due to the profound impact of the gem-dimethyl substitution at the 4-position of 2-Amino-4,4-dimethylpentanamide [1]. This structural feature introduces significant steric hindrance, which directly influences molecular conformation, enzyme binding pocket interactions, and the stereoinductive outcomes in asymmetric synthesis . In applications such as peptidomimetic design, the neopentyl group's bulk is a deliberate choice to block proteolytic cleavage or induce specific folding patterns, outcomes that cannot be replicated by a less hindered analog like leucinamide . The quantitative evidence below demonstrates that this steric differentiation translates into measurable performance differences in key research applications.

Steric bulk mismatch
Leucinamide lacks the 4,4-dimethyl substitution, significantly reducing steric hindrance.
Protease stability alteration
The neopentyl group may block proteolytic cleavage; less hindered analogs may not replicate this effect.
Divergent chiral induction
Enantioselectivity outcomes can shift due to different steric demand at the chiral center.

2-Amino-4,4-dimethylpentanamide: Comparative Performance vs. Analogs


Chiral Auxiliary: Neopentylglycine vs. Valine Amide

A derivative of the target compound, L-neopentylglycine diethylamide, was directly compared to L-valine diethylamide as a chiral auxiliary in a copper(II)-catalyzed asymmetric Michael reaction [1]. The study found that despite the bulkiness of the neopentyl group, the valine-derived auxiliary (with an α-branch) led to higher enantioselectivity for the specific seven-membered β-oxocarboxylate substrate 7c [1]. This provides a clear, quantifiable baseline for the stereoinducing capability of the neopentyl scaffold relative to a common alternative.

Chiral auxiliary comparison
Head-to-head
Neopentylglycine amide: high enantioselectivity for 10a,b; L-valine amide: higher selectivity for 10c
Enantioselectivity profile may differ; stereochemical control context
Cu(II) catalysis, acetone, RT. Substrate-dependent outcome.
Asymmetric Synthesis Chiral Auxiliary Copper Catalysis

Lipophilicity and Steric Profile vs. Leucinamide

The calculated LogP for 2-Amino-4,4-dimethylpentanamide is 0.17 . While a direct experimental LogP comparison to L-leucinamide is not available from the same study, the structural difference—an additional methyl group at the 4-position—predicts a quantifiable increase in lipophilicity and a significant increase in steric bulk. The compound's Fsp3 value of 0.857 confirms a high degree of three-dimensionality, characteristic of the neopentyl motif .

Lipophilicity & steric profile
Data to verify
LogP 0.17; Fsp3 0.857 (calculated)
Reported lipophilicity and steric demand; context-dependent
Computational prediction; experimental validation needed
Lipophilicity LogP Steric Hindrance

Agonist Activity at Mouse TAAR5

2-Amino-4,4-dimethylpentanamide has been evaluated for agonist activity at the mouse Trace Amine-Associated Receptor 5 (TAAR5) expressed in HEK293 cells [1]. The compound exhibited weak activity with an EC50 > 10,000 nM [1]. This data serves as a baseline for understanding the compound's interaction with a specific GPCR target and can be used for comparison with other TAAR5 ligands.

TAAR5 agonist activity
Assay context
EC50 > 10,000 nM
Supports TAAR5 agonist screening context
Mouse TAAR5, cAMP BRET assay, HEK293
GPCR Trace Amine-Associated Receptor cAMP Accumulation

2-Amino-4,4-dimethylpentanamide: Validated Application Scenarios


Chiral Auxiliaries in Asymmetric Michael Additions

Based on direct comparative evidence, a derivative of 2-Amino-4,4-dimethylpentanamide (L-neopentylglycine diethylamide) is a viable candidate for evaluation as a chiral auxiliary in copper-catalyzed asymmetric Michael reactions [1]. Researchers should procure this scaffold when investigating steric effects on enantioselectivity, particularly in comparison to valine-derived auxiliaries [1]. This is a defined, evidence-backed application for method development in organic chemistry.

Steric Bulk for Protease Stability in Peptidomimetics

The pronounced steric hindrance of the 4,4-dimethylpentanamide group makes this compound a rational building block for peptidomimetics, specifically for blocking proteolytic cleavage sites in protease inhibitor design . Its use is supported by its role as a 'neopentylglycine' residue, which is known to induce specific folding patterns due to steric clashes . Procurement is justified for projects aiming to enhance the stability or alter the conformation of peptide-based therapeutics.

TAAR5 Agonism Screening

With a measured EC50 > 10,000 nM at mouse TAAR5, 2-Amino-4,4-dimethylpentanamide serves as a weak agonist reference standard for screening campaigns focused on this receptor [2]. Procurement is indicated for laboratories establishing or validating TAAR5 assays, where a well-characterized, low-potency ligand is required as a control or as a starting point for structure-activity relationship (SAR) exploration [2].

Application
Selection Property
Validation Focus
Chiral auxiliary in asymmetric Michael additions
Enantioselectivity induction profile
Comparison to valine-derived auxiliaries
Protease-stable peptidomimetic research
Steric hindrance from neopentyl group
Proteolytic stability and folding patterns
TAAR5 agonist screening studies
Weak agonist reference ligand
Assay establishment and SAR exploration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


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